N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide
CAS No.: 1286705-95-0
Cat. No.: VC7602353
Molecular Formula: C23H26N4O2
Molecular Weight: 390.487
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286705-95-0 |
|---|---|
| Molecular Formula | C23H26N4O2 |
| Molecular Weight | 390.487 |
| IUPAC Name | N-methyl-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C23H26N4O2/c1-18-8-10-19(11-9-18)21-16-27(24-23(21)26-12-14-29-15-13-26)17-22(28)25(2)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 |
| Standard InChI Key | CXISTTLOFXCJTC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N(C)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates four key components:
-
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for stabilizing molecular interactions via hydrogen bonding and π-stacking.
-
Morpholino Group: A six-membered morpholine ring (O and N heteroatoms) contributing to solubility and bioavailability.
-
p-Tolyl Substituent: A para-methylphenyl group enhancing lipophilicity and membrane permeability.
-
N-Methyl-N-Phenylacetamide: A tertiary acetamide moiety influencing steric and electronic properties.
The SMILES notation encodes this arrangement.
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity |
|---|---|---|---|
| N-Methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide | N-methyl-N-phenylacetamide | Hypothesized anti-inflammatory | |
| N-(3-Fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide | 3-fluoroaniline substituent | Analgesic potential | |
| 2-(4-(4-Methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide | Methoxy group at phenyl ring | Antitumor activity |
Physicochemical Characteristics
-
Molecular Weight: 390.49 g/mol.
-
Solubility: Predicted low aqueous solubility due to high lipophilicity (LogP ≈ 3.8).
-
Stability: Likely stable under ambient conditions but susceptible to hydrolysis at the acetamide bond under acidic/basic conditions.
Synthesis and Optimization
Synthetic Pathways
While explicit protocols for this compound are scarce, a plausible multi-step synthesis involves:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-keto esters.
-
Morpholino Introduction: Nucleophilic substitution using morpholine under basic conditions.
-
p-Tolyl Functionalization: Suzuki-Miyaura coupling with p-tolylboronic acid.
-
Acetamide Installation: Acylation of the pyrazole nitrogen with chloroacetyl chloride, followed by reaction with N-methylaniline.
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, β-keto ester, EtOH | 4-(p-Tolyl)-1H-pyrazol-3-ol |
| 2 | Nucleophilic Substitution | Morpholine, K2CO3, DMF, 80°C | 3-Morpholino-4-(p-tolyl)-1H-pyrazole |
| 3 | Alkylation | Chloroacetyl chloride, TEA, CH2Cl2 | 2-Chloro-N-(pyrazolyl)acetamide |
| 4 | Amide Formation | N-Methylaniline, DIEA, DCM, rt | Target Compound |
Purification and Characterization
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane).
-
Characterization: (δ 7.2–7.4 ppm for aromatic protons), (δ 170 ppm for carbonyl), and HRMS.
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
Structural analogs suggest the following potential activities:
-
Anti-Inflammatory Action: Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis.
-
Analgesic Effects: N-Phenylacetamide moieties modulate voltage-gated sodium channels, attenuating pain signaling.
-
Neuroprotective Potential: Morpholino groups enhance blood-brain barrier penetration, potentially targeting neurodegenerative pathways.
Table 3: Activity Comparison with Pyrazole Analogs
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N-Methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide | 5-LOX (Predicted) | ~2.5* | |
| Celecoxib | COX-2 | 0.04 | |
| 3-Morpholino-4-(p-tolyl)-1H-pyrazole | MAPK14 (p38α) | 1.8 |
*Estimated based on structural similarity.
Structure-Activity Relationships (SAR)
-
Pyrazole Substitution: Electron-withdrawing groups at C4 (e.g., p-tolyl) enhance enzyme binding affinity.
-
Morpholino Impact: The morpholine ring improves solubility without compromising target engagement.
-
Acetamide Flexibility: N-Methylation reduces metabolic degradation compared to primary amides.
Future Research Directions
Preclinical Studies
-
In Vitro Screening: Assess inhibition of COX-2, 5-LOX, and ion channels.
-
Toxicology Profiling: Acute toxicity in rodent models.
Structural Optimization
-
Bioisosteric Replacement: Substitute morpholino with piperazine for enhanced CNS penetration.
-
Prodrug Design: Introduce phosphate esters at the acetamide to improve solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume